
(2-Chloro-1,1-difluoroethoxy)benzene, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,1-difluoroethoxy)benzene, 98%, (C6H3ClF2OCH2CH3) is an organofluorine compound that is commonly used in organic synthesis and as a reagent in various laboratory experiments. It is a colorless liquid with a boiling point of 118.8°C and a melting point of -70.9°C. It is slightly soluble in water and miscible in organic solvents. This compound is also known as 2-chloro-1,1-difluoroethoxybenzene, 2-chloro-1,1-difluoroethoxybenzene-98%, 2-chloro-1,1-difluoroethoxybenzene-99%, and 2-chloro-1,1-difluoroethoxybenzene-100%.
Mecanismo De Acción
The mechanism of action of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, is not well understood. However, it is believed that this compound acts as an electrophile, meaning it is attracted to electrons. This attraction allows it to react with nucleophiles, which are molecules that contain a positively charged nucleus. The reaction of the nucleophile with the electrophile then results in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, are not well understood. However, it is known that this compound can be toxic if ingested or inhaled in large amounts. It can also cause irritation to the skin and eyes if it comes into contact with them. Additionally, it is believed that this compound can have a mutagenic effect on cells, meaning it can cause mutations in DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (2-Chloro-1,1-difluoroethoxy)benzene, 98%, in laboratory experiments is its low cost and availability. Additionally, it is highly reactive, making it an ideal reagent for many organic synthesis reactions. However, it is also highly toxic and can cause irritation to the skin and eyes if it comes into contact with them. Therefore, it is important to take safety precautions when using this compound in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of (2-Chloro-1,1-difluoroethoxy)benzene, 98%. One potential direction is the use of this compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, this compound could be used to study the reactivity of organic compounds, as well as the structure and properties of organic molecules. Furthermore, it could be used as a catalyst in the synthesis of polymers and other organic materials. Finally, it could be used in the development of new pesticides and other chemicals.
Métodos De Síntesis
The synthesis of (2-Chloro-1,1-difluoroethoxy)benzene, 98%, can be achieved through a number of methods. One of the most common methods is the reaction of 1,1-difluoroethanol with phosphorus pentachloride, which results in the formation of (2-chloro-1,1-difluoroethoxy)benzene. This reaction proceeds in the presence of a suitable solvent such as dichloromethane. Another method of synthesis involves the reaction of 2-chloro-1,1-difluoroethanol with phosphorus pentachloride in the presence of a suitable solvent such as dichloromethane.
Aplicaciones Científicas De Investigación
(2-Chloro-1,1-difluoroethoxy)benzene, 98%, has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis and to synthesize other organic compounds. It is also used as a catalyst in the synthesis of polymers and other organic materials. Additionally, it is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It can also be used to study the reactivity of organic compounds, as well as to study the structure and properties of organic molecules.
Propiedades
IUPAC Name |
(2-chloro-1,1-difluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-6-8(10,11)12-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBGATPXNBUOOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(CCl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-1,1-difluoroethoxy)benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

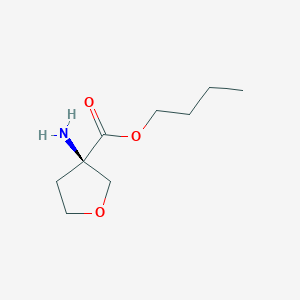
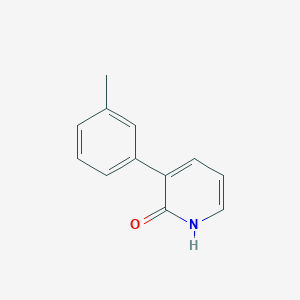
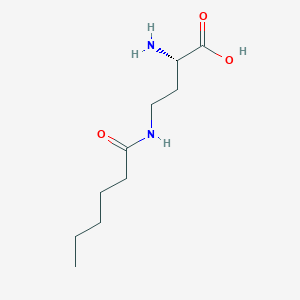
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
![3-[[4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315362.png)
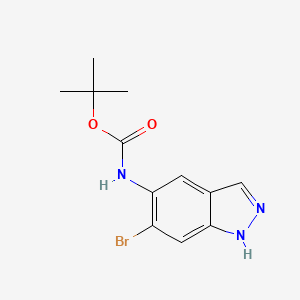
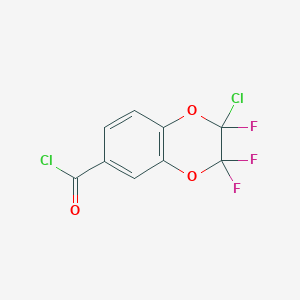
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
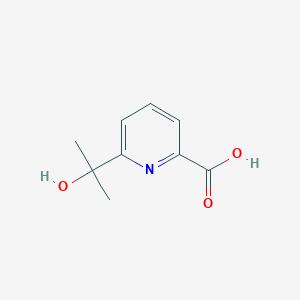
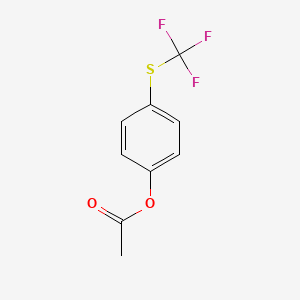
![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)
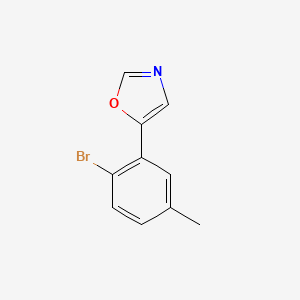

![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)